N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
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Overview
Description
This compound has a molecular formula of C20H19N3O2S and a molecular weight of 365.45 g/mol. It is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a benzamide moiety.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves several steps. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with 2-acetylthiophene to form the thieno[3,4-c]pyrazole core. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological receptors, particularly cannabinoid receptors, to understand its pharmacological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on pain management and inflammation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide involves its interaction with cannabinoid receptors in the body. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including analgesia, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets include CB1 and CB2 receptors, and the pathways involved are primarily related to the endocannabinoid system .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide can be compared with other similar compounds such as:
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide: This compound has a similar core structure but differs in the substitution pattern, which can lead to different pharmacological properties.
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide: The presence of additional methyl groups can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a synthetic cannabinoid.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-4-3-5-14(10-13)20(24)21-19-17-11-26-12-18(17)22-23(19)15-6-8-16(25-2)9-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSKCDVLUKSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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